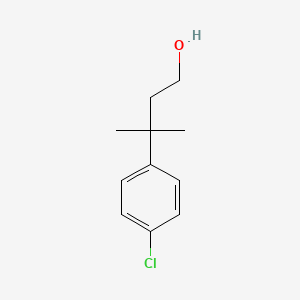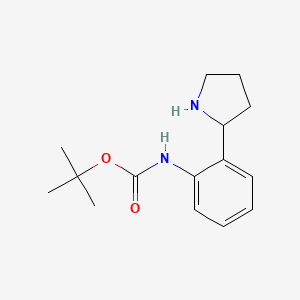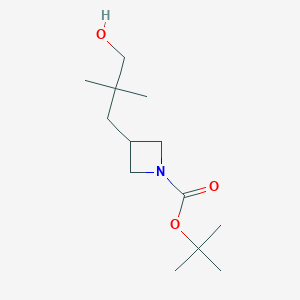
1-(2-Methylfuran-3-yl)cyclopropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylfuran-3-yl)cyclopropan-1-ol is an organic compound with the molecular formula C8H10O2 It features a cyclopropane ring attached to a furan ring, which is substituted with a methyl group at the 2-position and a hydroxyl group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylfuran-3-yl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable furan derivative. One common method is the reaction of 2-methylfuran with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired cyclopropane product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(2-Methylfuran-3-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The furan ring can be reduced to a tetrahydrofuran derivative.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the furan ring.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2-Methylfuran-3-yl)cyclopropanone.
Reduction: Formation of 1-(2-Methyltetrahydrofuran-3-yl)cyclopropan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
1-(2-Methylfuran-3-yl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(2-Methylfuran-3-yl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. Additionally, the cyclopropane ring can introduce strain into molecular structures, altering their reactivity and stability.
類似化合物との比較
Similar Compounds
1-(2-Methylfuran-3-yl)cyclopropan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
1-(2-Methyltetrahydrofuran-3-yl)cyclopropan-1-ol: Similar structure but with a reduced furan ring.
1-(2-Methylfuran-3-yl)cyclopropane: Similar structure but without the hydroxyl group.
Uniqueness
1-(2-Methylfuran-3-yl)cyclopropan-1-ol is unique due to the presence of both a hydroxyl group and a furan ring, which confer distinct chemical and biological properties
特性
分子式 |
C8H10O2 |
|---|---|
分子量 |
138.16 g/mol |
IUPAC名 |
1-(2-methylfuran-3-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C8H10O2/c1-6-7(2-5-10-6)8(9)3-4-8/h2,5,9H,3-4H2,1H3 |
InChIキー |
VHQKFANBAJJXID-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CO1)C2(CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-[2-(piperidin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B13594754.png)





amine](/img/structure/B13594783.png)

![6-(4-Bromophenyl)spiro[3.3]heptan-2-one](/img/structure/B13594800.png)



![1-(1H-Benzo[d]imidazol-5-yl)cyclopropan-1-amine](/img/structure/B13594833.png)

